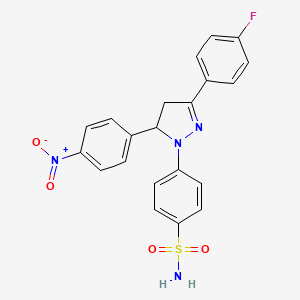![molecular formula C17H15BrN2O3S2 B2413928 N-(6-bromobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide CAS No. 922999-99-3](/img/structure/B2413928.png)
N-(6-bromobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-bromobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide is a chemical compound that falls under the category of benzothiazole sulfonamides . Benzothiazole sulfonamides are synthesized from simple commercially available building blocks, such as benzo[d]thiazole-2-thiol and primary and secondary amines .
Synthesis Analysis
The synthesis of N-substituted and N,N-disubstituted benzothiazole (BT) sulfonamides, which includes N-(6-bromobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide, starts from simple commercially available building blocks. These are benzo[d]thiazole-2-thiol and primary and secondary amines . The synthesis involves a S oxidation/S-N coupling approach, a S-N coupling/S-oxidation sequence, or a S-oxidation/S-F bond formation/SuFEx approach .Molecular Structure Analysis
The molecular structure of N-(6-bromobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide is characterized by the presence of a benzothiazole ring, a phenylsulfonyl group, and a butanamide group . The benzothiazole ring is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring .Chemical Reactions Analysis
The labile N-H bond in N-monoalkylated BT-sulfonamides allows for the development of a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction . N-Alkyl-N-aryl BT-sulfonamides can be accessed with the help of the Chan-Lam coupling reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of N-(6-bromobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide include a molecular weight of 339.25 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 338.00885 g/mol .Aplicaciones Científicas De Investigación
Photodynamic Therapy and Photosensitization
Research on phthalocyanine derivatives, which share structural motifs with N-(6-bromobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide, suggests their potential in photodynamic therapy (PDT) for cancer treatment. These compounds exhibit significant singlet oxygen quantum yield, making them effective Type II photosensitizers. Their photophysical and photochemical properties in dimethyl sulfoxide (DMSO) highlight their suitability for PDT, offering a promising avenue for cancer treatment through light-mediated activation (Pişkin, Canpolat, & Öztürk, 2020).
Drug Design and CDK2 Inhibition
N-(6-bromobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide derivatives have been found to inhibit Cyclin-Dependent Kinase 2 (CDK2), a critical enzyme in cell cycle regulation. Structure-based drug design (SBDD) has led to the discovery of potent CDK2 inhibitors, demonstrating the utility of these compounds in developing anticancer therapies. This application underlines the importance of these compounds in medicinal chemistry for targeting molecular mechanisms of disease progression (Vulpetti et al., 2006).
Organic Synthesis and Chemical Transformations
The compound's structural framework facilitates various chemical transformations, contributing to synthetic organic chemistry. For instance, research on converting substituted aryl thioureas to 2-aminobenzothiazoles using benzyltrimethylammonium tribromide showcases the compound's role in the synthesis of heterocyclic compounds. Such transformations are pivotal in generating pharmacologically active molecules, demonstrating the compound's relevance in drug synthesis and development (Jordan, Luo, & Reitz, 2003).
Catalysis and Chemical Reactions
N-(6-bromobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide derivatives are used in catalytic processes to facilitate chemical reactions, such as the Mizoroki-Heck coupling. These processes are fundamental in constructing complex organic molecules, highlighting the compound's application in organic synthesis and the development of new synthetic methodologies (Yen et al., 2006).
Propiedades
IUPAC Name |
4-(benzenesulfonyl)-N-(6-bromo-1,3-benzothiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O3S2/c18-12-8-9-14-15(11-12)24-17(19-14)20-16(21)7-4-10-25(22,23)13-5-2-1-3-6-13/h1-3,5-6,8-9,11H,4,7,10H2,(H,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEZLIKMAHAKHDY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=C(S2)C=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-bromobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[2-(Dimethylamino)-5-(3-ethylsulfanylpropanoylamino)phenyl]methyl]-N-(furan-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2413845.png)

![8-[4-Methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine-5-carbonyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2413848.png)
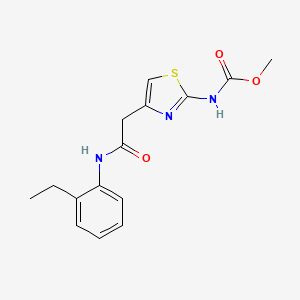
![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-chlorophenoxy)ethanone](/img/structure/B2413850.png)
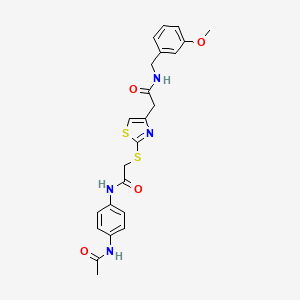

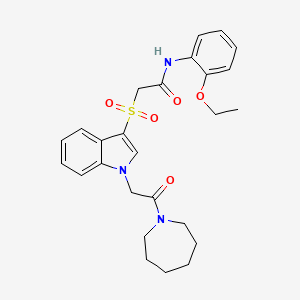
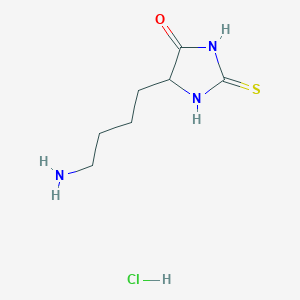
![6-Tert-butyl-2-[1-(2,4-dimethoxybenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2413862.png)

![2-(3-Hydroxy-4-methoxyphenyl)-9-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2413867.png)
